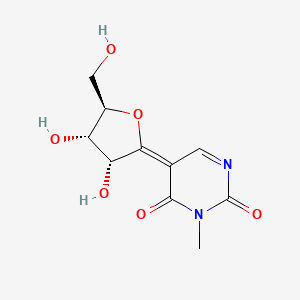
CID 137699654
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 137699654” is known as Neuromedin U-25 (human). It is a peptide composed of 25 amino acids and is involved in various physiological processes. Neuromedin U-25 is a bioactive peptide that plays a role in the regulation of smooth muscle contraction, blood pressure, and stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neuromedin U-25 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, the production of Neuromedin U-25 may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding Neuromedin U-25 into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Neuromedin U-25 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues to form methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Neuromedin U-25 has a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationships of peptides and developing peptide-based drugs.
Biology: Investigating the role of Neuromedin U-25 in physiological processes such as smooth muscle contraction, blood pressure regulation, and stress responses.
Medicine: Exploring the therapeutic potential of Neuromedin U-25 in treating conditions such as hypertension, gastrointestinal disorders, and stress-related disorders.
Industry: Utilizing Neuromedin U-25 in the development of diagnostic assays and therapeutic agents
Mécanisme D'action
Neuromedin U-25 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors for Neuromedin U-25 are the Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2). Upon binding to these receptors, Neuromedin U-25 activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various physiological responses, such as smooth muscle contraction and modulation of blood pressure .
Comparaison Avec Des Composés Similaires
Neuromedin U-25 can be compared with other similar peptides, such as:
Neuromedin U-8: A shorter version of Neuromedin U-25, consisting of 8 amino acids. Neuromedin U-8 has similar biological activities but with different potency and receptor affinity.
Neuromedin S: Another peptide related to Neuromedin U, with distinct receptor binding properties and physiological effects.
Substance P: A neuropeptide involved in pain perception and smooth muscle contraction, similar to Neuromedin U-25 but with different receptor targets and signaling pathways
Neuromedin U-25 is unique due to its specific receptor interactions and the range of physiological processes it regulates. Its longer peptide chain compared to Neuromedin U-8 allows for more complex interactions with its receptors, leading to distinct biological effects .
Propriétés
Formule moléculaire |
C70H152N31O6 |
|---|---|
Poids moléculaire |
1524.2 g/mol |
InChI |
InChI=1S/C70H152N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h21,26-29,52-64,81-90,94-99,102-104H,4-20,22-25,30-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
Clé InChI |
NUKVYVDZMDTREJ-FHUAGPRDSA-N |
SMILES isomérique |
CC(C)C[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NC[CH]NC[CH]NCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NC[CH]NC[CH]NC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
SMILES canonique |
CC(C)CC(CN[CH]CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NC[CH]NC[CH]NCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NC[CH]NC[CH]NCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)





![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)

![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)
